Cas no 2567496-50-6 (3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride)

3-[2-(Dimethylamino)acetamido]-N-methylpropanamide hydrochloride is a synthetic organic compound featuring a dimethylaminoacetamide moiety linked to an N-methylpropanamide backbone, with hydrochloride salt formation enhancing its solubility and stability. This compound is of interest in pharmaceutical and biochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. The dimethylamino group confers basicity, while the amide linkages contribute to structural versatility, making it suitable for further functionalization. Its hydrochloride form ensures improved handling and compatibility in aqueous systems. The compound’s well-defined structure and purity make it a valuable candidate for drug discovery and mechanistic studies.
3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride structure
2567496-50-6 structure
Product name:3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride
CAS No:2567496-50-6
MF:C8H18ClN3O2
Molecular Weight:223.700420856476
CID:6503207
PubChem ID:165686911

3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride 化学的及び物理的性質

名前と識別子

    • Z4663121500
    • 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride
    • 2567496-50-6
    • EN300-27160356
    • インチ: 1S/C8H17N3O2.ClH/c1-9-7(12)4-5-10-8(13)6-11(2)3;/h4-6H2,1-3H3,(H,9,12)(H,10,13);1H
    • InChIKey: OVGCVFZEGUSUKA-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CN(C)C)NCCC(NC)=O

計算された属性

  • 精确分子量: 223.1087545g/mol
  • 同位素质量: 223.1087545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 180
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų

3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27160356-10.0g
3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride
2567496-50-6 95.0%
10.0g
$3438.0 2025-03-20
Enamine
EN300-27160356-5.0g
3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride
2567496-50-6 95.0%
5.0g
$2318.0 2025-03-20
Enamine
EN300-27160356-1.0g
3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride
2567496-50-6 95.0%
1.0g
$800.0 2025-03-20
Enamine
EN300-27160356-2.5g
3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride
2567496-50-6 95.0%
2.5g
$1568.0 2025-03-20
Enamine
EN300-27160356-0.05g
3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride
2567496-50-6 95.0%
0.05g
$186.0 2025-03-20
Aaron
AR028TTY-5g
3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride
2567496-50-6 95%
5g
$3213.00 2023-12-15
Aaron
AR028TTY-10g
3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride
2567496-50-6 95%
10g
$4753.00 2023-12-15
1PlusChem
1P028TLM-500mg
3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride
2567496-50-6 95%
500mg
$834.00 2024-05-20
1PlusChem
1P028TLM-100mg
3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride
2567496-50-6 95%
100mg
$393.00 2024-05-20
Aaron
AR028TTY-50mg
3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride
2567496-50-6 95%
50mg
$281.00 2025-02-17

3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride 関連文献

3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochlorideに関する追加情報

Introduction to 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride (CAS No. 2567496-50-6)

3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2567496-50-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research in drug discovery and development. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various experimental and therapeutic applications.

The molecular structure of 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride consists of a central amide backbone substituted with a dimethylamino group and an acetamido moiety. This structural configuration imparts unique chemical and pharmacological properties that make it a valuable scaffold for designing novel bioactive molecules. The presence of the hydrochloride salt further modulates its physicochemical properties, making it more amenable to formulation in pharmaceutical products.

In recent years, there has been growing interest in amide-based compounds due to their versatility in modulating biological pathways. The 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride structure is particularly noteworthy because it combines functional groups that are known to interact with biological targets such as enzymes and receptors. This has led to its investigation as a potential lead compound in the development of drugs targeting various therapeutic areas, including inflammation, pain management, and neurodegenerative diseases.

One of the most compelling aspects of 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride is its potential as a tool for studying enzyme inhibition. The amide bond and the dimethylamino group provide multiple sites for interaction with enzyme active sites, making it a promising candidate for developing inhibitors of key metabolic enzymes. Recent studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against enzymes involved in inflammatory pathways, suggesting its utility in the development of anti-inflammatory agents.

The pharmacokinetic properties of 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride have also been subjects of investigation. The hydrochloride salt form improves solubility, which is critical for oral and injectable formulations. Additionally, the compound's metabolic stability has been assessed through in vitro studies, revealing that it undergoes moderate degradation under physiological conditions. This suggests that it may have a reasonable half-life in vivo, allowing for prolonged therapeutic effects.

From a synthetic chemistry perspective, 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride serves as an excellent intermediate for constructing more complex molecules. The presence of reactive functional groups such as the amide bond allows for further derivatization through various chemical reactions, including coupling reactions with carboxylic acids or amines. This flexibility has enabled researchers to generate libraries of analogs with tailored biological activities, facilitating high-throughput screening for drug candidates.

The computational modeling studies on 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride have provided insights into its binding mode with biological targets. Molecular docking simulations have identified key interactions between the compound's functional groups and potential binding pockets in enzymes and receptors. These findings have guided the design of optimized derivatives with enhanced affinity and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing for rapid identification of promising candidates before experimental validation.

In clinical settings, 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride has been explored as part of preclinical studies aimed at evaluating its therapeutic potential. Animal models have been used to assess its efficacy in reducing inflammation and pain responses. Preliminary results suggest that the compound can modulate inflammatory cytokine production and pain signaling pathways, although further studies are needed to fully understand its mechanism of action and long-term safety profile.

The regulatory landscape for 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride is also evolving, with increasing emphasis on ensuring the quality and consistency of pharmaceutical compounds. Manufacturers must adhere to stringent guidelines set forth by regulatory agencies to ensure that the final product meets safety and efficacy standards. Good Manufacturing Practices (GMP) are particularly critical for compounds intended for clinical use, as they ensure reproducibility and reliability across different batches.

The future directions for research on 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride include exploring its potential in combination therapies and investigating its interactions with other drug candidates. Combination therapy has emerged as a key strategy in treating complex diseases by leveraging synergistic effects between multiple compounds. Additionally, understanding how this compound interacts with other drugs can help optimize treatment regimens and minimize adverse effects.

In conclusion, 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride (CAS No. 2567496-50-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for designing bioactive molecules, while its physicochemical properties enhance its suitability for formulation into therapeutic agents. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in the quest for novel treatments across various therapeutic areas.

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